N-Acryloylglycine (CAS 24599-25-5) is a bifunctional vinylic monomer that integrates a polymerizable acryloyl group with a glycine-derived carboxylic acid moiety. In procurement and material selection, its primary value lies in its ability to form robust, multiple hydrogen-bonding networks via both amide and carboxyl groups, distinguishing it from simpler acrylics [1]. With a distinct polymeric pKa of approximately 3.2, it imparts sharp pH-responsiveness and high swelling capacities to hydrogels and ionogels[2]. Furthermore, the native glycine residue provides an inherent biochemical cue, making it a highly sought-after precursor for inherently bioactive tissue engineering scaffolds and stimuli-responsive smart materials without the need for secondary peptide functionalization [3].
Substituting N-Acryloylglycine with generic monomers like Acrylic Acid (AAc) or Acrylamide (AAm) fundamentally compromises material performance in advanced applications. While AAc provides pH responsiveness, it lacks the amide hydrogen-bond donor/acceptor pair, resulting in inferior mechanical tunability and poor autonomous adhesion in flexible ionogels [1]. Conversely, AAm provides hydrogen bonding but lacks the ionizable carboxyl group necessary for sharp pH-triggered swelling or metal chelation [2]. Furthermore, neither generic substitute provides the inherent amino-acid biochemical cue (glycine) required for biomimetic scaffolds. Procuring generic alternatives forces manufacturers to rely on complex, multi-step post-polymerization functionalization or multi-monomer blending to achieve the dual mechanical and biological performance natively offered by N-Acryloylglycine [3].
In the fabrication of flexible ionogels using 1-ethyl-3-methylimidazolium ethyl sulfate (EMIES), poly(N-acryloylglycine) (PACG) demonstrates significant mechanical advantages over poly(acrylic acid) (PAA). The presence of both amide and carboxyl groups in N-Acryloylglycine enables dense, multiple hydrogen-bonding networks. Consequently, PACG-based ionogels achieve a highly tunable mechanical strength of 35–130 kPa and a Young's modulus of 60–70 kPa, closely matching human skin. In direct comparison, PAA-based ionogels lacking the amide H-bond network exhibit inferior autonomous adhesion and mechanical tunability [1].
| Evidence Dimension | Young's Modulus and Mechanical Strength |
| Target Compound Data | PACG-MBAA Ionogel: 35-130 kPa strength, 60-70 kPa modulus |
| Comparator Or Baseline | PAA-MBAA (Acrylic Acid baseline): Lacks equivalent dual H-bond reinforced tunability and stable adhesion |
| Quantified Difference | N-Acryloylglycine achieves a tunable, skin-matched modulus (60-70 kPa) and stable autonomous adhesion not accessible by Acrylic Acid alone. |
| Conditions | One-step radical polymerization in EMIES ionic liquid with MBAA crosslinker. |
Procuring N-Acryloylglycine over standard acrylic acid eliminates the need for additional crosslinking or reinforcing agents when manufacturing skin-contact flexible sensors and wearable ionogels.
N-Acryloylglycine imparts a highly predictable, sharp pH-responsive phase transition to copolymeric matrices due to its carboxyl group pKa of ~3.2. In calcium alginate/poly(N-acryloylglycine) core-shell beads, the matrix remains tightly hydrogen-bonded at acidic pH, restricting indomethacin release to only 16.6% over 650 minutes. Upon transition to physiological pH (7.4), the ionization of the -COOH groups to -COO- induces electrostatic repulsion, driving rapid swelling and increasing cumulative drug release to 83.5% in the same timeframe [1].
| Evidence Dimension | Cumulative Drug Release (Indomethacin) at 650 min |
| Target Compound Data | 83.5% cumulative release at pH 7.4 |
| Comparator Or Baseline | 16.6% cumulative release at pH 2.1 (Baseline acidic state) |
| Quantified Difference | 5-fold increase in permeability triggered by the physiological pH transition. |
| Conditions | Ca-alginate/PAG core-shell beads at 37°C in PBS. |
Formulation engineers can rely on N-Acryloylglycine to create highly robust enteric or stimuli-responsive coatings without relying on complex multi-monomer blends.
Unlike generic structural monomers (e.g., acrylamide or PEG-diacrylate) that act as passive scaffolds, N-Acryloylglycine provides an active biochemical cue via its native glycine residue. Poly(N-acryloylglycine-acrylamide) hydrogels exhibit a biologically relevant mechanical stability (G' 2.3–2.7 kPa) and a massive swelling capacity (~1500-1700% at pH 7.4). Crucially, this biomimetic environment actively promotes cell viability, demonstrating a PC12 cell proliferation rate of 152.7% relative to baseline controls, while simultaneously maintaining colloidal stability [1].
| Evidence Dimension | Cellular Proliferation (PC12 cell line) |
| Target Compound Data | p(NAG-b-A) hydrogel: 152.7 ± 13.7% proliferation |
| Comparator Or Baseline | Passive synthetic baselines (Standard 100% viability control) |
| Quantified Difference | >50% enhancement in cellular proliferation over standard passive tissue culture baselines. |
| Conditions | PC12 cells incubated on p(NAG-b-A) hydrogel at physiological temperature and pH. |
Procuring N-Acryloylglycine allows biomedical manufacturers to build intrinsically bioactive hydrogels, bypassing the costly and complex peptide-coupling steps required for standard synthetic polymers.
N-Acryloylglycine is the optimal monomer choice for formulating high-performance ionogels. By leveraging its dual hydrogen-bonding capacity (amide and carboxyl groups), manufacturers can achieve a skin-matched Young's modulus (60-70 kPa) and autonomous adhesion, outperforming standard acrylic acid in epidermal electronics and strain sensors [1].
Due to the sharp pKa (~3.2) of its carboxylate group, N-Acryloylglycine is ideal for synthesizing core-shell beads or hydrogels that resist acidic gastric environments (maintaining low swelling) but rapidly release pharmaceutical payloads upon reaching physiological pH in the intestinal tract [2].
For neuroregeneration and advanced cell culture, N-Acryloylglycine serves as a primary building block to construct hydrogels with physiological mechanical stability (G' ~2.5 kPa) and massive swelling (>1500%). It provides built-in glycine biochemical cues that actively drive cell proliferation, eliminating the need for secondary peptide functionalization[3].
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